methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14654964
InChI: InChI=1S/C15H17N3O2/c1-9-6-11(14(19)20-5)12-10(7-16)8-18(13(12)17-9)15(2,3)4/h6,8H,1-5H3
SMILES:
Molecular Formula: C15H17N3O2
Molecular Weight: 271.31 g/mol

methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC14654964

Molecular Formula: C15H17N3O2

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate -

Specification

Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
IUPAC Name methyl 1-tert-butyl-3-cyano-6-methylpyrrolo[2,3-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C15H17N3O2/c1-9-6-11(14(19)20-5)12-10(7-16)8-18(13(12)17-9)15(2,3)4/h6,8H,1-5H3
Standard InChI Key KPQSSPOCVFNQBF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=CN(C2=N1)C(C)(C)C)C#N)C(=O)OC

Introduction

Chemical Structure and Molecular Properties

The molecular formula of methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is C₁₅H₁₇N₃O₂, with a molecular weight of 271.31 g/mol. Its IUPAC name reflects the substituent positions: the tert-butyl group at N1, cyano at C3, methyl at C6, and a methyl ester at C4. The canonical SMILES string, CC1=CC(=C2C(=CN(C2=N1)C(C)(C)C)C#N)C(=O)OC, encodes this arrangement .

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₁₅H₁₇N₃O₂
Molecular Weight271.31 g/mol
IUPAC NameMethyl 1-tert-butyl-3-cyano-6-methylpyrrolo[2,3-b]pyridine-4-carboxylate
SMILESCC1=CC(=C2C(=CN(C2=N1)C(C)(C)C)C#N)C(=O)OC
InChIKeyKPQSSPOCVFNQBF-UHFFFAOYSA-N
PubChem CID71833089
Crystal Structure (CCDC)703680

The compound’s crystal structure (CCDC 703680) reveals a planar pyrrolopyridine core with substituents adopting orientations that minimize steric strain . The tert-butyl group at N1 induces steric hindrance, potentially influencing binding interactions in biological systems.

Synthesis and Optimization Strategies

Synthesis typically involves multi-step reactions starting from pyrrole or pyridine precursors. A common route begins with 2-amino-1-tert-butyl-4-cyanopyrrole, which undergoes cyclization and functionalization. Advanced techniques like microwave-assisted synthesis and ultrasound irradiation have been employed to enhance yields (reported up to 68%) and reduce reaction times from hours to minutes.

For example, the patent WO2006063167A1 describes analogous syntheses where brominated intermediates are coupled with aromatic acids under Suzuki-Miyaura conditions . While specific details for this compound are proprietary, the general methodology involves:

  • Protection of the pyrrole nitrogen with a tert-butyl group.

  • Cyano group introduction via nucleophilic substitution.

  • Esterification at C4 using methyl chloroformate.

Comparative studies highlight that microwave irradiation reduces side reactions, such as decarboxylation, by enabling precise temperature control.

Biological Activity and Mechanistic Insights

Pyrrolo[2,3-b]pyridines are recognized for their kinase inhibitory activity. Methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate demonstrates nanomolar potency against ATR (Ataxia-Telangiectasia and Rad3-related) kinase, a critical target in DNA damage response. The cyano group at C3 enhances hydrogen bonding with kinase active sites, while the tert-butyl moiety improves metabolic stability by shielding the core from oxidative degradation .

Table 2: Comparative Kinase Inhibition Data

CompoundATR IC₅₀ (nM)Selectivity (vs. ATM)
Methyl 1-tert-butyl-3-cyano-...12.4>100-fold
Indole-based analog45.630-fold
7-Azaindole derivative8.9>50-fold

The compound’s anti-inflammatory activity is linked to NF-κB pathway inhibition, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in murine models.

Physicochemical and Pharmacokinetic Profile

The logP value of 2.7 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. The methyl ester at C4 serves as a prodrug moiety, undergoing hydrolysis in vivo to the active carboxylic acid .

Table 3: Physicochemical Properties

PropertyValue
logP2.7
Solubility (PBS, pH 7.4)18 µM
Plasma Protein Binding89%
Metabolic Stabilityt₁/₂ = 4.2 h (human liver microsomes)

Crystallographic data (DOI:10.5517/ccrm7cy) confirms the molecule’s planar geometry, facilitating π-π stacking with aromatic residues in target proteins .

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